4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-11-7-5-10(6-8-11)14-9-15(19)18-13-4-2-1-3-12(13)17-14/h1-8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMXTTRXBGULIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Blazevic-Kajfez Cyclization Protocol
The Blazevic-Kajfez method, modified for fluorophenyl-substituted benzodiazepines, remains a cornerstone for synthesizing 4-(4-fluorophenyl)-1H-benzo[b]diazepin-2(3H)-one. This approach begins with 2-amino-4'-fluorobenzophenone, which undergoes chloroacetylation to form 2-chloro-N-(2-(4'-fluorobenzoyl)phenyl)acetamide. Subsequent cyclization using hexamethylenetetramine (HMTA) and ammonium bromide in refluxing isopropyl alcohol yields the benzodiazepine core.
Reaction Conditions :
- Step 1 : Chloroacetylation with chloroacetyl chloride in dichloromethane and pyridine at 0–25°C for 6 hours.
- Step 2 : Cyclization with HMTA (2.5 equiv) and NH₄Br (1.2 equiv) in 85% aqueous isopropyl alcohol under reflux for 2–4 hours.
Two-Phase Alkylation for N-Substitution
To introduce substituents at the N1 position, the cyclized product is alkylated in a two-phase system. For example, methylation using dimethyl sulfate in dichloromethane/water with NaOH at 0–25°C affords 1-methyl derivatives. Adapting this for 4-fluorophenyl retention requires careful control of electrophilic agents to avoid defluorination.
Key Observation : The aqueous-organic biphasic system minimizes side reactions, achieving >90% alkylation efficiency.
One-Pot Cascade Synthesis via Transition Metal Catalysis
Palladium-Catalyzed Carbonylative Sonogashira Coupling
A novel one-pot method combines palladium-catalyzed carbonylative coupling with aza-Michael addition. Iodobenzene derivatives react with terminal alkynes under CO atmosphere (1 atm) in the presence of PdCl₂(PPh₃)₂ (50 ppm) and CuI, generating 1,3-ynone intermediates. Subsequent cyclocondensation with o-phenylenediamine derivatives catalyzed by Cp₂TiCl₂ and m-phthalic acid forms the benzodiazepine ring.
Example Protocol :
- Carbonylation : 4-Fluoroiodobenzene (1.0 equiv), propargyl alcohol (1.2 equiv), PdCl₂(PPh₃)₂ (0.005 mol%), CuI (5 mol%), Et₃N (2.0 equiv) in DMF at 80°C for 12 hours.
- Cyclocondensation : Add o-phenylenediamine (1.1 equiv), Cp₂TiCl₂ (10 mol%), m-phthalic acid (15 mol%) in ethanol at 60°C for 6 hours.
Copper-Molybdenum Co-Catalyzed Nitrene Insertion
A one-pot synthesis from o-nitrobenzoic N-allylamides employs Mo(acac)₂ and Cu(OTf)₂ to mediate nitrene formation, C–H insertion, and C–N cyclization. The nitro group is reduced in situ, enabling cascade bond formation without isolating intermediates.
Optimized Conditions :
- Catalysts : Mo(acac)₂ (5 mol%), Cu(OTf)₂ (10 mol%), PPh₃ (20 mol%) in toluene at 110°C for 24 hours.
- Substrate Scope : Tolerates electron-withdrawing (e.g., -F, -Cl) and donating (-OMe) groups on the phenyl ring.
Yield : 70–90% depending on substituents.
Solid-Phase Synthesis for Parallel Library Generation
Resin-Bound Intermediate Strategy
Solid-supported synthesis enables high-throughput preparation of 4-fluorophenyl benzodiazepines. Wang resin-functionalized 2-fluoro-4-nitrobenzoic acid is reduced to the amine, followed by coupling with FMOC-protected amino acids. Cyclative cleavage using TFA/CH₂Cl₂ releases the benzodiazepine.
Advantages :
- Purity : >90% without chromatography.
- Scalability : Milligram to gram-scale production.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side-Reaction Mitigation
Cyclization versus Polymerization
In HMTA-mediated reactions, excess ammonium bromide suppresses polymerization of intermediates by stabilizing the iminium ion transition state. Kinetic studies show that maintaining [NH₄Br] ≥ 1.2 equiv relative to the acetamide precursor optimizes cyclization efficiency.
Defluorination during Alkylation
The 4-fluorophenyl group is susceptible to nucleophilic aromatic substitution under strongly basic conditions. Using mild bases (e.g., K₂CO₃ instead of NaOH) in alkylation steps retains fluorine integrity.
Chemical Reactions Analysis
Alkylation at the N1 Position
The diazepinone scaffold undergoes regioselective alkylation at the N1 position under basic conditions. For example:
-
Reaction : Treatment with alkyl halides (e.g., methyl iodide, benzyl chloride) in DMF using KOH as a base yields 1-substituted derivatives .
-
Mechanism : Deprotonation of the N1-H group generates a nucleophilic nitrogen, facilitating SN2 substitution.
Table 1: Alkylation Reactions and Products
Cyclization and Ring Formation
The compound serves as an intermediate in synthesizing polycyclic systems:
-
Heterocyclic Annulation : Reaction with ethyl isocyanoacetate and diethyl chlorophosphate under NaH/THF conditions forms benzoimidazo-diazepine derivatives via tandem cyclization .
-
Catalytic Cyclization : MoO₂(acac)₂ and Cu(CF₃SO₃)₂ catalyze nitrene insertion and C–N bond formation to generate seven-membered rings .
Scheme 1: Proposed Mechanism for Mo/Cu-Catalyzed Cyclization
-
Reduction of nitro groups to nitrene intermediates.
-
Copper-mediated C–H insertion and allyl hydrogen abstraction.
-
Rearrangement to form the diazepinone core (yields up to 90%).
Substitution Reactions at the Amide Group
The amide moiety undergoes nucleophilic substitution or reduction:
-
Reduction : NaBH₄ in methanol reduces the carbonyl group to a hydroxyl group, yielding 4-(4-fluorophenyl)-1,3,4,5-tetrahydro-2H-benzo[b] diazepin-2-ol .
-
Aminolysis : Primary amines (e.g., allylamine, benzylamine) react with the amide carbonyl to form Schiff base intermediates, though this pathway is less common .
Functionalization of the 4-Fluorophenyl Substituent
The para-fluorophenyl group participates in electrophilic aromatic substitution (EAS):
-
Halogenation : Chlorine or bromine substituents are introduced at the ortho position using FeCl₃ or AlBr₃ catalysts .
-
Methoxylation : Methoxy groups are added via Ullmann coupling with CuI/1,10-phenanthroline .
O-Alkylation of Hydroxyl Derivatives
Hydroxylated analogs undergo O-alkylation:
-
Conditions : NaH/DMF with methyl or ethyl iodides at 40–60°C .
-
Example : 4-Hydroxy-2,3,4,5-tetrahydro-1H- diazepino[1,2-a]indol-1-one derivatives are converted to O-methyl/ethyl ethers (70–92% yields) .
Biological Activity and SAR
Structural modifications correlate with pharmacological effects:
Table 2: Substituent Effects on PARP-1 Inhibition
| Substituent (R) | IC₅₀ (nM) | Notes |
|---|---|---|
| 4-Fluorophenyl (H4) | 12.5 | Baseline activity |
| 3-Chloro (H10) | 8.2 | Enhanced π–π stacking |
| 4-Methoxy (H13) | 23.7 | Reduced potency due to polarity |
Route 1: Blazevic-Kajfez Cyclization
-
Condensation of 2-amino-4′-fluorobenzophenone with chloroacetylchloride.
-
Hexamethylenetetramine-mediated cyclization to form the diazepinone core.
Scientific Research Applications
Based on the search results, here's what is known about the applications of benzodiazepine derivatives:
Synthesis and Derivatives
- 1,3-disubstituted-1,4-benzodiazepine derivatives can be synthesized by reacting 2-amino-4'-flouro-benzophenone with chloroacetylchloride to produce 2-chloro-N-(2-(4'-fluorobenzoyl) phenyl)acetamide, which is then converted to 1,4-benzodiazepines . The resulting product is reacted with alkyl halide using KOH in DMF to yield 1-substituted-5-(4-fluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one . Additionally, 1-substituted-5-(4-fluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one can be treated with aromatic aldehydes in the presence of KOH in toluene .
Analgesic Activity
- Lappaconitine derivatives containing 3H-1,5-benzodiazepine fragments have been synthesized and studied for analgesic activity . Compound 8 , a lappaconitine derivative, demonstrated significant analgesic effects in acetic acid-induced writhing and hot plate tests, comparable to diclofenac sodium . The presence of a 4-bromophenyl substituent at the 4 position of the benzodiazepine ring appears to be important for analgesic activity .
- 2-(4-N-acetylamino)-3-metoxycarbonylphenyl)-4-(4-bromophenyl)benzodiazepine (7 ) also exhibits analgesic effects . Replacing the (4-(N-acetylamino)-3-metoxycarbonylphenyl) moiety with a specific substituent enhanced this activity .
GABA-A Receptor Modulation
- 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, showing improved metabolic stability and reduced potential for hepatotoxicity . These molecules interact with the α1/γ2 interface of the GABA-A receptor .
Toxicity
- Compound 8 was found to be moderately toxic in mice, with an LD50 exceeding 1500 mg/kg (oral administration), making it 50 times less toxic than lappaconitine . Modification at the C-5′ position on the anthranilate moiety reduced the toxicity of C18–diterpenoid alkaloids .
Other Relevant Information
- 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one has a molecular weight of 236.27 g/mol .
- The computed descriptors for 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one include the IUPAC name 4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one, InChI string InChI=1S/C15H12N2O/c18-15-10-14(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18), InChIKey SRZDVYZVEYALFB-UHFFFAOYSA-N, and SMILES C1C(=NC2=CC=CC=C2NC1=O)C3=CC=CC=C3 .
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The fluorophenyl group may influence the binding affinity and selectivity of the compound for different subtypes of GABA receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in 1,4-Benzodiazepines
Key Observations :
- Halogen Substituents : Chloro groups (e.g., 7-Cl in ) enhance anticancer activity, likely due to increased electrophilicity and membrane permeability. The fluorophenyl group in the target compound may offer improved metabolic stability compared to chlorine .
- Quinazoline Hybrids : Fusion with quinazoline () introduces antibacterial properties absent in the parent benzodiazepine, suggesting synergistic effects from the heterocyclic moiety .
Ring Size Variations: 1,4- vs. 1,5-Benzodiazepines
Table 2: Comparison of 1,4- and 1,5-Benzodiazepine Derivatives
Key Observations :
- Conformational Flexibility: The 1,5-diazepine ring () may adopt distinct conformations, influencing binding to targets like kinases or DNA.
- Synthetic Methods : Deep eutectic solvents (DES) in 1,5-diazepine synthesis () improve diastereoselectivity, whereas traditional cyclization (e.g., HMTA-based) is used for 1,4-diazepines .
Pharmacokinetic and Pharmacodynamic Profiles
- The fluorophenyl group balances lipophilicity and polarity, optimizing bioavailability .
- Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., 4-phenyl derivatives) .
Key Observations :
- Cyclization Efficiency : HMTA-based methods () offer moderate yields but are well-established. DES methods () achieve higher yields and stereocontrol, though applicability to fluorophenyl derivatives is untested.
- Derivatization : Alkylation (e.g., allyl bromide in ) and arylidene formation () expand the compound library, enabling structure-activity relationship (SAR) studies.
Biological Activity
4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one is a compound belonging to the benzodiazepine class, which is widely recognized for its pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. The addition of a fluorophenyl group may influence its biological activity and receptor interactions. This article explores the biological activity of this compound based on recent research findings and structure-activity relationship (SAR) studies.
- IUPAC Name : this compound
- CAS Number : 1031629-33-0
- Molecular Formula : C15H12FN2O
Benzodiazepines typically enhance the effect of gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to various central nervous system effects such as sedation and anxiolysis. Although specific data on the mechanism of action for this compound is limited, it is expected to follow similar pathways as other benzodiazepines due to its structural characteristics.
Anxiolytic and Sedative Effects
Research indicates that compounds within the benzodiazepine class exhibit significant anxiolytic properties. A study highlighted that modifications on the diazepine ring can enhance activity while minimizing side effects . The introduction of a fluorine atom in the para position of the phenyl ring may increase lipophilicity and receptor affinity.
Structure-Activity Relationship Studies
Recent SAR studies have focused on understanding how variations in the benzodiazepine structure affect their biological activity. These studies suggest that:
- Substituents on the Diazepine Ring : Modifications can lead to improved receptor binding and reduced side effects.
- Fluorine Substitution : The presence of fluorine increases metabolic stability and enhances binding affinity to GABA-A receptors .
Study 1: Interaction with GABA Receptors
A study investigated various benzodiazepines' affinities for GABA-A receptors using radioligand binding assays. It was found that compounds with electron-withdrawing groups like fluorine showed increased binding affinity compared to their non-substituted counterparts . This suggests that this compound may exhibit enhanced efficacy in clinical applications related to anxiety disorders.
Study 2: Pharmacokinetics and Metabolism
Pharmacokinetic profiles indicate that benzodiazepines are highly protein-bound and accumulate in lipid-rich tissues. The metabolism typically involves cytochrome P450 enzymes, which can produce active metabolites contributing to prolonged effects . Understanding these pathways is crucial for predicting therapeutic outcomes and potential side effects.
Research Findings Summary Table
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | GABA Binding Affinity | Increased binding with fluorinated derivatives; potential for enhanced anxiolytic effects. |
| Study 2 | Pharmacokinetics | High protein binding; significant accumulation in CNS; metabolic pathways identified. |
Future Directions
Ongoing research aims to optimize the pharmacological profile of benzodiazepines by exploring novel derivatives with improved efficacy and safety profiles. The integration of molecular modeling techniques alongside SAR studies will facilitate a deeper understanding of how structural modifications can lead to better therapeutic agents with fewer side effects .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via a multi-step process starting from 2-amino-4'-fluorobenzophenone. Initial acylation with chloroacetyl chloride forms an intermediate, followed by hexamethylenetetramine-mediated cyclization to yield the benzodiazepine core . Reaction optimization involves adjusting solvent polarity (e.g., DMF for alkylation) and base strength (e.g., KOH for cyclization). Yield improvements (up to 70%) are achieved by controlling stoichiometry and temperature (60–80°C) during alkyl halide or aldehyde coupling steps .
Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly , , and HMBC, is critical for confirming the benzodiazepine scaffold and substituent positions. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies carbonyl (C=O, ~1700 cm) and fluorophenyl (C-F, ~1200 cm) groups. X-ray crystallography (e.g., CCDC deposition) resolves stereochemical ambiguities in crystalline derivatives .
Q. What initial pharmacological screening approaches are used to assess its therapeutic potential?
- Methodological Answer : In vitro assays include GABA receptor binding studies (radioligand displacement with -diazepam) to evaluate anxiolytic potential . Cytotoxicity screening against cancer cell lines (e.g., MTT assay) and anti-inflammatory tests (e.g., COX-2 inhibition) are performed. Substituent effects, such as chloro or fluorophenyl groups, are correlated with activity trends .
Advanced Research Questions
Q. How can the cyclization step in the synthesis be optimized to minimize by-products?
- Methodological Answer : Cyclization efficiency depends on solvent choice (toluene for high-temperature stability) and catalyst loading. Hexamethylenetetramine acts as a cyclizing agent, but trace water can hydrolyze intermediates; thus, anhydrous conditions and inert atmospheres (N) are critical. Monitoring via TLC or HPLC-MS helps identify side products like open-chain amides, enabling real-time adjustments .
Q. What strategies are effective in resolving stereochemical complexities during synthesis?
- Methodological Answer : Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids) controls stereochemistry at the diazepine ring’s C-3 position. X-ray diffraction of intermediates confirms absolute configurations .
Q. How can molecular docking studies elucidate its interaction with GABA receptors?
- Methodological Answer : Docking simulations (using AutoDock Vina or Schrödinger Suite) model the compound’s binding to GABA α/γ subunits. Key interactions include hydrogen bonding between the fluorophenyl group and His102, and hydrophobic contacts with Phe77. Free energy calculations (MM-GBSA) predict binding affinity trends, validated by mutagenesis studies .
Q. How should discrepancies in biological activity data across studies be addressed?
- Methodological Answer : Contradictions often arise from substituent variations (e.g., chloro vs. methyl groups) or assay conditions (e.g., cell line specificity). Meta-analyses using standardized protocols (e.g., NIH’s NCATS guidelines) and structure-activity relationship (SAR) modeling (e.g., 3D-QSAR) reconcile discrepancies. For example, chloro substituents enhance anticancer activity by 40% compared to methyl analogs .
Q. What advanced analytical methods are employed for impurity profiling and stability assessment?
- Methodological Answer : LC-MS/MS with charged aerosol detection (CAD) quantifies impurities (e.g., des-fluoro by-products). Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation under ICH guidelines. Forced degradation (acid/base hydrolysis, oxidation) identifies labile sites, guiding formulation strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
